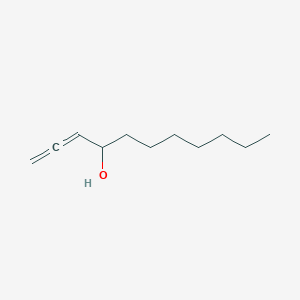
1,2-Undecadien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Undecadien-4-ol: is an organic compound with the molecular formula C11H20O . It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Undecadien-4-ol can be synthesized through several methods, including the use of Grignard reagents. One common approach involves the reaction of an alkyl halide with a Grignard reagent, followed by hydrolysis to yield the desired alcohol . The reaction conditions typically require anhydrous solvents and a controlled temperature environment to ensure the successful formation of the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of undecadienone or undecadienal.
Reduction: Formation of 1,2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,2-Undecadien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Undecadien-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Undecadien-1-ol: Similar in structure but differs in the position of the double bonds and hydroxyl group.
1-Decanol: A saturated alcohol with a similar carbon chain length but lacks double bonds.
1,2-Decadien-4-ol: Similar structure with a shorter carbon chain.
Uniqueness
1,2-Undecadien-4-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .
Eigenschaften
| 79090-73-6 | |
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h9,11-12H,2-3,5-8,10H2,1H3 |
InChI-Schlüssel |
RKAQZCYXAFHXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C=C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



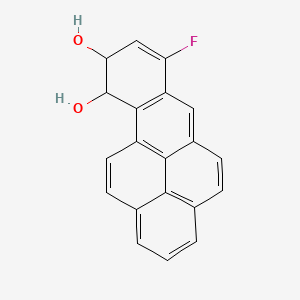
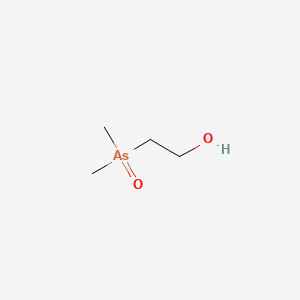

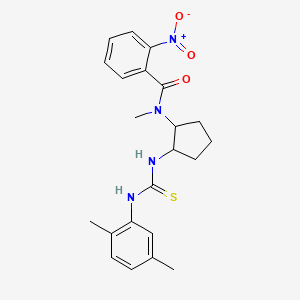
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

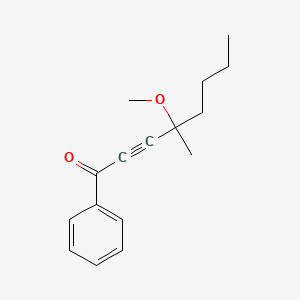
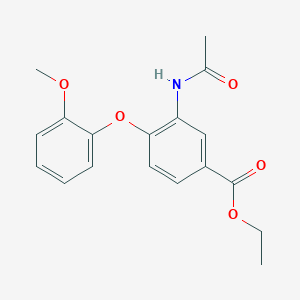
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
